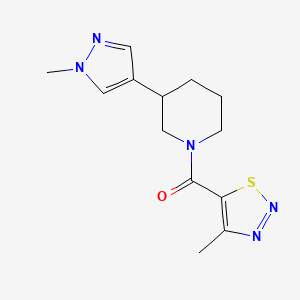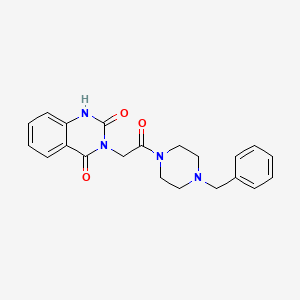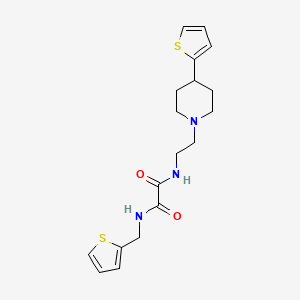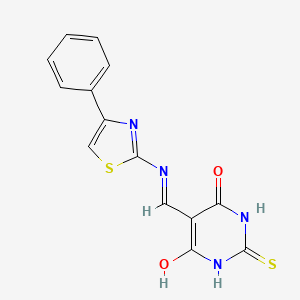
(4-méthyl-1,2,3-thiadiazol-5-yl)(3-(1-méthyl-1H-pyrazol-4-yl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Ce composé a été étudié pour ses propriétés antimicrobiennes potentielles. Dans une étude de Paruch et al., une série de 15 nouveaux dérivés de l'acide 4-méthyl-1,2,3-thiadiazole-5-carboxylique a été synthétisée et évaluée in vitro . En particulier, le composé 15, qui contient un fragment 5-nitro-2-furoyle, a montré la bioactivité la plus élevée contre les bactéries Gram-positives. Sa concentration minimale inhibitrice (CMI) variait de 1,95 à 15,62 µg/mL, et le rapport concentration minimale bactéricide (CMB)/CMI était de 1 à 4 µg/mL.
- Le fragment 1,2,3-triazole, qui est structurellement lié à ce composé, a été utilisé dans le développement de divers échafaudages médicinaux. Ces échafaudages présentent des activités telles que des effets anti-VIH, antituberculeux, antiviraux, antibactériens et anticancéreux .
- Bien que non directement lié à ce composé, les composés contenant de l'imidazole constituent une autre classe intéressante. Ils présentent des activités pharmacologiques diverses, notamment des effets antimicrobiens, antifongiques et anti-inflammatoires. Les chercheurs ont exploré leur potentiel thérapeutique dans divers contextes .
- Bien qu'ils ne soient pas spécifiques à notre composé, les dérivés de l'indole sont également remarquables. Par exemple, l'acide indole-3-acétique, une hormone végétale dérivée du tryptophane, joue un rôle essentiel dans la croissance et le développement des plantes. Les dérivés de l'indole ont des applications biologiques et cliniques diverses .
Activité antimicrobienne
Échafaudages médicinaux hétérocycliques
Dérivés de l'imidazole
Dérivés de l'indole
Mécanisme D'action
Target of Action
Compounds with similar structures have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Biochemical Pathways
Compounds with similar structures have been found to stimulate cotyledon growth and polysome assembly .
Result of Action
Compounds with similar structures have shown potent anti-tubercular activity against mycobacterium tuberculosis strain .
Analyse Biochimique
Biochemical Properties
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone, have been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . Additionally, this compound may interact with proteins involved in DNA replication and repair, potentially disrupting these processes and leading to cytotoxic effects .
Cellular Effects
The effects of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death. Furthermore, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the thiadiazole ring in this compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity . Additionally, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological activities . Long-term exposure to (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may result in sustained inhibition of metabolic enzymes and prolonged disruption of cellular processes .
Dosage Effects in Animal Models
The effects of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anticancer activity, by selectively targeting cancer cells and inducing apoptosis . At high doses, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . Additionally, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, altering the levels of metabolites and energy production within cells .
Transport and Distribution
The transport and distribution of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone may localize to the mitochondria, where it can interact with mitochondrial enzymes and disrupt energy production . Additionally, this compound may accumulate in the nucleus, affecting DNA replication and gene expression .
Propriétés
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9-12(20-16-15-9)13(19)18-5-3-4-10(8-18)11-6-14-17(2)7-11/h6-7,10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYORKCOJHPVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)




![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)


